Xph88bhq45

Description

Xph88bhq45, with the systematic name (3-Bromo-5-chlorophenyl)boronic acid, is a halogenated boronic acid derivative widely used in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions. Its molecular formula is C₆H₅BBrClO₂, and it has a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- Log P (octanol-water partition coefficient): 2.15 (XLOGP3) .

- Solubility: 0.24 mg/mL in water, classified as "soluble" .

- Synthetic accessibility score: 2.07 (moderate complexity) .

The compound is synthesized via palladium-catalyzed coupling reactions using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C .

Properties

CAS No. |

950741-95-4 |

|---|---|

Molecular Formula |

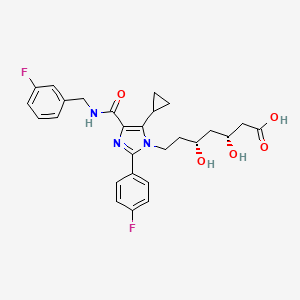

C27H29F2N3O5 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

(3R,5R)-7-[5-cyclopropyl-2-(4-fluorophenyl)-4-[(3-fluorophenyl)methylcarbamoyl]imidazol-1-yl]-3,5-dihydroxyheptanoic acid |

InChI |

InChI=1S/C27H29F2N3O5/c28-19-8-6-18(7-9-19)26-31-24(27(37)30-15-16-2-1-3-20(29)12-16)25(17-4-5-17)32(26)11-10-21(33)13-22(34)14-23(35)36/h1-3,6-9,12,17,21-22,33-34H,4-5,10-11,13-15H2,(H,30,37)(H,35,36)/t21-,22-/m1/s1 |

InChI Key |

MTCOKKTVNVFMCS-FGZHOGPDSA-N |

Isomeric SMILES |

C1CC1C2=C(N=C(N2CC[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F)C(=O)NCC4=CC(=CC=C4)F |

Canonical SMILES |

C1CC1C2=C(N=C(N2CCC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F)C(=O)NCC4=CC(=CC=C4)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of PF-3491165 involves several steps, including the formation of the imidazole ring and the introduction of fluorophenyl and cyclopropyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

PF-3491165 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

Substitution: Halogenation reactions can introduce or replace halogen atoms in the compound. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. .

Scientific Research Applications

Chemistry: It is used as a reference compound in studies involving 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors.

Biology: Research has explored its effects on cellular cholesterol biosynthesis and its potential as a therapeutic agent.

Medicine: PF-3491165 has been investigated for its potential to treat cardiovascular diseases, particularly atherosclerosis.

Industry: It may be used in the development of new pharmaceuticals targeting cholesterol biosynthesis

Mechanism of Action

PF-3491165 exerts its effects by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the enzyme responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, PF-3491165 reduces the production of cholesterol in the liver, leading to lower levels of plasma cholesterol .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The following compounds were selected for comparison based on structural motifs (halogenation, boronic acid groups) or catalytic applications:

Key Contrasts

Reactivity in Catalysis: this compound’s boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds in aryl halide systems . 2,3,5,6-Tetrafluorobenzoic acid lacks a boronic acid group but is used as a fluorinated building block in drug design due to its metabolic stability . H-Phe(4-NH₂)-OH serves as a chiral precursor in peptide synthesis, leveraging its amino and carboxyl groups for amide bond formation .

Pharmacological Potential: this compound’s BBB permeability suggests CNS drug applicability, though its bromine and chlorine substituents may increase toxicity risks . The fluorinated benzoic acid derivative exhibits high solubility and low Log P, favoring bioavailability in oral formulations . The amino acid derivative’s zwitterionic nature enhances biocompatibility for therapeutic peptides .

Synthetic Challenges: this compound requires palladium catalysts and anhydrous conditions, increasing production costs . Fluorinated benzoic acids involve hazardous fluorinating agents, necessitating specialized handling . Amino acid derivatives like H-Phe(4-NH₂)-OH often require chiral resolution, complicating large-scale synthesis .

Catalytic Efficiency

- This compound achieves >90% yield in Suzuki-Miyaura reactions with aryl chlorides, outperforming non-halogenated boronic acids in electron-deficient systems .

- 2,3,5,6-Tetrafluorobenzoic acid is a key intermediate in fluticasone propionate synthesis, with a reported purity of >99% in industrial batches .

- H-Phe(4-NH₂)-OH demonstrates IC₅₀ = 12 μM in protease inhibition assays, highlighting its role in enzyme-targeted drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.